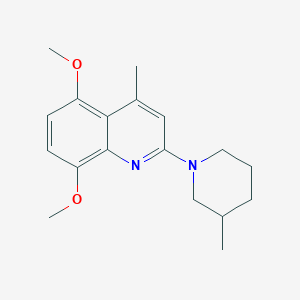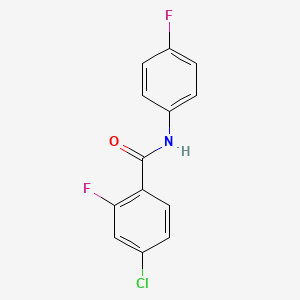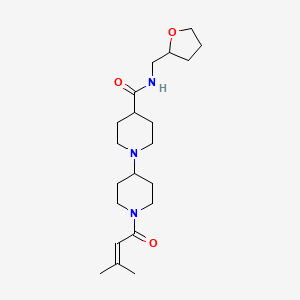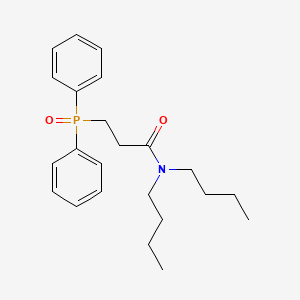![molecular formula C18H21ClO3 B5140687 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the late 1970s as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Since then, it has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
作用机制
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. By blocking this receptor, 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic AMP (cAMP) pathway. This results in a decrease in the relaxation of smooth muscle cells and a decrease in the secretion of mucus in the lungs.
Biochemical and Physiological Effects:
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the lungs, it decreases the relaxation of smooth muscle cells and the secretion of mucus, which can help to alleviate the symptoms of asthma and COPD. In the heart, it decreases the contractility of cardiac muscle cells and the rate of cardiac output, which can help to reduce the workload on the heart and improve cardiac function. In the skeletal muscle, it decreases the uptake and utilization of glucose, which can help to improve insulin sensitivity and glucose tolerance.
实验室实验的优点和局限性
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific targeting of this receptor and the downstream signaling pathways that are activated by its activation. It is also relatively stable and easy to handle, which makes it a convenient tool for use in various experimental settings. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which can limit its efficacy in some experimental models. It also has some off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and β2-adrenergic receptor antagonists more broadly. One direction is the development of more selective and potent β2-adrenergic receptor antagonists that can be used to target specific signaling pathways and tissues. Another direction is the investigation of the role of β2-adrenergic receptor signaling in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Additionally, there is a need for more research on the off-target effects of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and other β2-adrenergic receptor antagonists, as well as their potential interactions with other drugs and therapies.
合成方法
The synthesis of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 involves several steps, starting with the reaction of 2,3-dimethylphenol with propylene oxide to form 4-(3-hydroxypropoxy)-2,3-dimethylphenol. This intermediate is then reacted with 3-methoxyphenol in the presence of potassium carbonate to form 4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylphenol. The final step involves the reaction of this intermediate with thionyl chloride to form 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
科学研究应用
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been extensively used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used in in vitro studies to investigate the mechanism of action of β2-adrenergic receptor antagonists and in vivo studies to evaluate the efficacy of these drugs in the treatment of various diseases, including asthma, COPD, and cardiovascular disease.
属性
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-14(2)18(9-8-17(13)19)22-11-5-10-21-16-7-4-6-15(12-16)20-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSOXWLPNEXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)


![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)